5-methyl-2-nitro-1H-imidazole
Description
Historical Context and Early Discoveries of Imidazole (B134444) Compounds
The journey of imidazole chemistry began in the mid-19th century. Although various derivatives were known in the 1840s, the parent imidazole compound was first synthesized and characterized by the German chemist Heinrich Debus in 1858. nih.govnih.govpharmaffiliates.com He named the compound "glyoxaline" as it was synthesized from glyoxal (B1671930) and ammonia. nih.govnih.gov This discovery laid the fundamental groundwork for the exploration of a vast family of heterocyclic compounds.
Significance of the Imidazole Ring System in Organic Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. researchgate.net This unique structure imparts a range of important properties. It is a polar and ionizable aromatic compound, which can enhance the pharmacokinetic properties of molecules. researchgate.net The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. evitachem.com This characteristic is crucial for its role in biological systems, such as in the amino acid histidine, where the imidazole side chain participates in enzymatic catalysis and protein stabilization. evitachem.com The ring system is also a key component of other vital biomolecules like histamine (B1213489) and purines, which form the building blocks of DNA. nih.govevitachem.com Its ability to engage in hydrogen bonding, coordination with metal ions, and various chemical reactions has made it a versatile scaffold in drug discovery and materials science. researchgate.netjocpr.com
Evolution of Nitroimidazole Research since the 1950s
The specific focus on nitroimidazoles as a distinct class of compounds with significant biological activity emerged in the 1950s. A pivotal moment was the discovery of azomycin (B20884) (2-nitroimidazole) in 1953 from the bacterium Nocardia mesenterica. nih.govnih.gov This natural product was found to have potent activity against Trichomonas vaginalis, sparking intense interest in the therapeutic potential of this scaffold. nih.gov
This initial discovery catalyzed extensive research and development efforts, leading to the synthesis of a multitude of nitroimidazole analogs. A landmark achievement in this area was the development of metronidazole (B1676534) in 1959, a 5-nitroimidazole derivative that became a cornerstone for treating anaerobic bacterial and protozoal infections. wikipedia.orgresearchgate.net The success of metronidazole spurred further investigations into the structure-activity relationships of nitroimidazoles, leading to the development of other important drugs. The research trajectory has since expanded to explore 2-nitroimidazoles, 4-nitroimidazoles, and fused nitroimidazole systems for a variety of therapeutic applications. nih.govnih.gov
Chemical Structure and Nomenclature of 5-Methyl-2-nitro-1H-imidazole
The chemical compound at the center of this article is This compound . Its chemical structure consists of an imidazole ring with a methyl group substituted at the 5th position and a nitro group at the 2nd position.
| Property | Value | Source |
| Chemical Formula | C4H5N3O2 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Molecular Weight | 127.10 g/mol | nih.gov |
| CAS Number | 5213-35-4 | nih.gov |
The nomenclature of this compound follows the standard rules for substituted imidazoles. The "1H" indicates that the nitrogen at position 1 bears a hydrogen atom. The positions of the substituents are numbered according to the standard imidazole ring numbering system.
Synonyms for this compound include:
4-Methyl-2-nitroimidazole nih.gov
Imidazole, 4-methyl-2-nitro- nih.gov
Academic Research Trajectories for Nitroimidazole Scaffolds
Academic and industrial research on nitroimidazole scaffolds has followed several key trajectories since the initial discoveries in the mid-20th century. These trajectories are largely defined by the position of the nitro group on the imidazole ring and the exploration of fused ring systems.
2-Nitroimidazoles: Following the discovery of azomycin, research into 2-nitroimidazoles has continued, exploring their potential as radiosensitizers for cancer therapy and for treating various infectious diseases. nih.govnih.gov
5-Nitroimidazoles: This is arguably the most successful class of nitroimidazoles in terms of therapeutic applications. The development of metronidazole and subsequent drugs like tinidazole (B1682380) and secnidazole (B1681708) has established this scaffold as a critical tool against anaerobic bacteria and protozoa. wikipedia.orgvu.nl Research in this area focuses on synthesizing new derivatives with improved efficacy, reduced toxicity, and a broader spectrum of activity.
4-Nitroimidazoles: While less explored than their 2- and 5-substituted counterparts, 4-nitroimidazoles have also been investigated for their biological activities. nih.govresearchgate.net
Fused Nitroimidazoles: More recent research has focused on the synthesis and evaluation of fused nitroimidazole systems, such as nitroimidazooxazoles and nitroimidazopyridazines. researchgate.net These bicyclic structures offer new chemical space and have shown promise in the development of novel anti-infective agents, including those for tuberculosis. nih.govresearchgate.net
This ongoing research continues to underscore the versatility and importance of the nitroimidazole scaffold in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-nitro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-2-5-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIONKSIUQQYOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200133 | |
| Record name | Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5213-35-4 | |
| Record name | Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Methyl 2 Nitro 1h Imidazole and Its Precursors
Regioselective Synthesis of the Imidazole (B134444) Core
The formation of the imidazole ring is the foundational step in the synthesis of 5-methyl-2-nitro-1H-imidazole. Achieving the desired substitution pattern, particularly for polysubstituted imidazoles, necessitates high regioselectivity. Modern synthetic chemistry offers several powerful methods, including multi-component reactions and transition-metal catalysis, to construct the imidazole heterocycle with precision.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. acs.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acs.orgnih.gov
Several MCR strategies have been developed for the synthesis of substituted imidazoles. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine source, typically ammonium (B1175870) acetate (B1210297). nih.govrsc.org For instance, a Brønsted acid-catalyzed MCR has been developed for the highly regioselective synthesis of 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines, offering a metal-free alternative with high functional group compatibility. acs.org Another example is the synthesis of tri- and tetra-substituted imidazoles via sonication of an aldehyde, a 1,2-diketone, and an amine donor over an aqueous ionic liquid, demonstrating the use of green chemistry principles. rsc.org
Table 1: Examples of Multi-component Reactions for Imidazole Synthesis
| Catalyst/Conditions | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Brønsted Acid | Vinyl Azides, Aromatic Aldehydes, Aromatic Amines | 1,2,5-Trisubstituted Imidazoles | Metal-free, high regioselectivity, good functional group tolerance. | acs.org |
| Diruthenium(II) catalyst / Aerobic | Benzylic Alcohol, 1,2-Diketone, Ammonium Acetate | C-2, C-4, C-5 Substituted NH-imidazoles | "Borrowing hydrogen" process, tolerant of aryl and heteroaryl groups. | rsc.org |
| FeCl3/I2 / Aerobic | Amidines, Chalcones | Tetrasubstituted Imidazoles | Aerobic oxidative coupling, high regioselectivity. | organic-chemistry.org |
| CuFe2O4 NPs | Benzil, Aldehyde, Prop-2-ynylamine, Ammonium Acetate | Tetrasubstituted Imidazoles | Use of magnetic nanoparticles as a reusable catalyst. | nih.gov |
Transition metal catalysis provides a versatile and powerful toolkit for the formation of the imidazole ring, often enabling reactions that are not feasible under thermal conditions and providing high levels of control over regioselectivity. nih.govrsc.orgmdpi.com
Ruthenium Catalysis: Ruthenium catalysts have been employed in "borrowing hydrogen" or "hydrogen transfer" methodologies. In one example, a diruthenium(II) catalyst facilitates a three-component reaction between a benzylic alcohol, a 1,2-diketone, and ammonium acetate under aerobic conditions. rsc.org This process allows for the regioselective synthesis of NH-imidazoles substituted at the C-2, C-4, and C-5 positions. rsc.org Ruthenium catalysts are also effective in the synthesis of substituted pyrazines and imidazoles from α-diketones. acs.org
Copper Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity. Copper-catalyzed methods for imidazole synthesis often involve cyclization or cycloaddition reactions. For example, a copper-catalyzed [3+2] cycloaddition of nitriles with oximino carbenoids has been reported for the synthesis of 1-methoxy-1H-imidazoles. unipi.it Another approach involves the copper-catalyzed oxidative diamination of terminal alkynes with amidines to yield 1,2,4-trisubstituted imidazoles. researchgate.net
Iron Catalysis: As an inexpensive and abundant metal, iron has gained prominence in catalytic organic synthesis. Iron-catalyzed syntheses of highly substituted imidazoles from readily available α,β-unsaturated ketones and amidines have been reported. mdpi.com In these reactions, two C–N bonds are formed concurrently. mdpi.com Iron catalysts are also used in cyclization reactions, such as the reaction of ketoxime carboxylates with aldehydes, to form heterocyclic structures. mdpi.com
Table 2: Metal-Catalyzed Syntheses of the Imidazole Core
| Metal Catalyst | Reaction Type | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | Borrowing Hydrogen | Benzylic alcohols, 1,2-diketones, NH4OAc | Regioselective, tolerant of diverse functional groups. | rsc.org |
| Copper (Cu) | Oxidative Diamination | Terminal alkynes, Amidines | Direct formation of 1,2,4-trisubstituted imidazoles. | researchgate.net |
| Copper (Cu) | [3+2] Cycloaddition | Nitriles, α-diazo oximino esters | High yields and regioselectivity for alkoxy-imidazoles. | unipi.it |
| Iron (Fe) | Condensation/Cyclization | α,β-Unsaturated ketones, Amidines | Inexpensive catalyst, simultaneous C-N bond formation. | mdpi.com |
Introduction and Functionalization of the Nitro Group at Position 2
The nitro group at the C-2 position is a critical feature of this compound, profoundly influencing its electronic properties and reactivity. ontosight.ai Its introduction requires selective methods to avoid unwanted side reactions or nitration at other positions of the imidazole ring.
Direct nitration of a pre-formed methylimidazole core is a common strategy. The regiochemical outcome of the nitration is highly dependent on the reaction conditions and the substitution pattern of the imidazole ring. To synthesize 2-nitroimidazoles, the starting material is often a 2-unsubstituted imidazole. For the specific synthesis of this compound, a typical precursor would be 2-methylimidazole (B133640), which upon nitration yields the 4-nitro and 5-nitro isomers. Subsequent separation is required to isolate the desired 5-nitro product (which is tautomeric with the 4-nitro product, but commonly named as the 5-nitro). However, to obtain a 2-nitroimidazole (B3424786), one would typically start with a 2-unsubstituted imidazole and then introduce the methyl group.
A more direct route to 2-nitroimidazoles involves the nitration of 2-unsubstituted imidazoles. For example, the nitration of 5-ethyl-1H-imidazole with nitric acid or mixed acid systems at low temperatures (0–5 °C) can introduce the nitro group selectively at the 2-position, albeit in moderate yields.
The synthesis of 2-methyl-5-nitroimidazole (B138375) often involves the nitration of 2-methylimidazole using a mixture of concentrated sulfuric acid and nitric acid or other nitrating agents. patsnap.com One industrial process describes adding 2-methylimidazole to a mixture of sulfuric acid and ammonium sulfate (B86663), followed by the addition of nitric acid at elevated temperatures (e.g., 80-130°C). patsnap.com The conditions must be carefully controlled to manage the exothermic nature of the reaction and to maximize the yield of the desired 5-nitro isomer over the 4-nitro isomer.
Table 3: Conditions for Nitration of Imidazole Derivatives
| Substrate | Nitrating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Ethyl-1H-imidazole | Nitric Acid / Mixed Acid | 0–5 °C | 5-Ethyl-2-nitro-1H-imidazole | |
| 2-Methylimidazole | H2SO4 / HNO3 / (NH4)2SO4 | 80–130 °C | 2-Methyl-5-nitroimidazole | patsnap.com |
| Imidazole | 98% HNO3 / 98% H2SO4 | 120 °C, 2.5 h | 4,5-Dinitroimidazole | bibliotekanauki.pl |
| 2-Nitroimidazole | 98% HNO3 / 98% H2SO4 | - | Imidazolium 2,4,5-trinitroimidazolate | bibliotekanauki.pl |
Electron transfer reactions represent an alternative and powerful approach for the synthesis and functionalization of nitroimidazoles. nih.govresearchgate.net These methods, particularly SRN1 (substitution radical-nucleophilic, unimolecular) reactions, are useful for forming carbon-carbon bonds at positions that are unreactive by classical nucleophilic substitution. nih.govresearchgate.net
The SRN1 mechanism involves a radical chain process initiated by the transfer of an electron to the nitroaromatic substrate, forming a radical anion. This radical anion then expels a leaving group to generate an aryl radical, which can react with a nucleophile. A final electron transfer step completes the substitution and propagates the chain.
This methodology has been applied to synthesize novel 5-nitroimidazoles with complex side chains. nih.govresearchgate.net For instance, researchers have described the preparation of 5-nitroimidazoles bearing an allylic-sulfone chain at the 2-position, starting from 1-methyl-2-chloromethyl-5-nitro-1H-imidazole. nih.gov The synthesis of highly conjugated 5-nitroimidazole derivatives has also been achieved using electron transfer reactions under mild conditions and in good yields. researchgate.net These reactions highlight the utility of electron transfer in creating complex nitroimidazole structures that might be difficult to access through other means. nih.govresearchgate.net The reduction of the nitro group to form reactive radical intermediates is also the basis for the biological activity of many nitroimidazole compounds. impactfactor.orgnih.gov
Methylation Strategies at Position 5 (or other relevant positions)
The introduction of the methyl group at the C-5 position is a key step in obtaining the target molecule. The most straightforward and common strategy is to utilize a precursor that already contains the methyl group in the desired position.
The synthesis of this compound (or its tautomer, 4-methyl-2-nitro-1H-imidazole) would typically start from 5-methyl-1H-imidazole or 4-methyl-1H-imidazole, followed by nitration at the 2-position. However, a more common industrial precursor for related compounds is 2-methylimidazole. Nitration of 2-methylimidazole leads to a mixture of 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole. patsnap.com These isomers exist in a tautomeric equilibrium, but they can often be separated based on differences in physical properties.
Table 4: Precursor Strategies for Methylated Nitroimidazoles
| Target Compound Class | Starting Precursor | Synthetic Step | Comment | Reference |
|---|---|---|---|---|
| 2-Methyl-5-nitroimidazoles | 2-Methylimidazole | Nitration | Leads to a mixture of 4- and 5-nitro isomers requiring separation. | patsnap.com |
| 1-Methyl-5-nitroimidazole | 1-Methylimidazole | Nitration | Direct nitration yields the 5-nitro product. The nitro group is twisted from the imidazole plane. | nih.gov |
| 1,2-Dimethyl-4-nitroimidazole | 2-Methyl-4-nitroimidazole | N-Methylation | Post-nitration methylation at the N-1 position. | umich.edu |
| Methylated 2-nitroimidazoles | 2-Nitroimidazole derivatives | Methylation | Methylation at various side-chain positions can be performed on a pre-formed 2-nitroimidazole core. | nih.gov |
Alternatively, methylation can be performed after the imidazole ring has been formed and nitrated. For example, N-methylation of 4-nitroimidazole (B12731) can be achieved using reagents like dimethyl sulfate to produce 1-methyl-4-nitroimidazole. umich.edu While this example illustrates N-methylation, C-methylation of a pre-formed nitroimidazole ring is generally more challenging due to the electron-withdrawing nature of the ring system, which deactivates it towards electrophilic attack. Therefore, employing a starting material that already possesses the required methyl group on the carbon backbone is the most prevalent and efficient strategy.
Derivatization Techniques for this compound
The derivatization of the this compound scaffold is crucial for modulating its chemical and biological properties. Modifications can be introduced at various positions on the imidazole ring, leading to a wide array of functionalized analogues. ontosight.airesearchgate.net These modifications include the introduction of new carbon-carbon and carbon-nitrogen bonds, the attachment of complex side chains, and the formation of coordination complexes with various metals. Such derivatization is often pursued to explore and optimize the compound's utility in medicinal chemistry and materials science. researchgate.netunifi.it
The introduction of alkyl and amino groups directly onto the carbon atoms of the imidazole ring represents a significant method for creating structural diversity.
C-Alkylation: Advanced C-alkylation methods have been developed to create new carbon-carbon bonds. One notable approach is the bis-SRN1 (radical-nucleophilic substitution) reaction. clockss.org This method has been used for the bis-C-alkylation of imidazole derivatives, such as reacting 3-chloro-2-chloromethyl-1-(1-methyl-5-nitroimidazol-2-yl)prop-1-ene with various nitronate anions under phase-transfer conditions. clockss.org This protocol leads to the formation of highly branched 2-substituted 5-nitroimidazoles. clockss.org The reaction conditions and yields for this type of transformation are detailed in the table below.
Table 1: C-Alkylation of a 5-Nitroimidazole Derivative via bis-SRN1 Reaction clockss.org
| Nitronate Anion Source | Conditions | Product Type | Yield |
|---|---|---|---|
| 2-nitropropane anion | Toluene, 40% TBAH in water, reflux | bis-C-alkylation product | 25% |
| Various aliphatic/cyclic nitronates | Toluene, 40% TBAH in water, reflux | bis-C-alkylation products | 48-62% |
Another sophisticated C-alkylation strategy involves the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE). nih.gov This methodology facilitates the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various aromatic carbonyl and α-carbonyl ester derivatives, producing substituted arylethanols and other complex structures. nih.gov
C-Amination: While direct C-amination examples on this compound are less common in the reviewed literature, modern electrochemical methods offer a promising route. Electrochemical C(sp³)–H amination has been developed for the synthesis of related heterocyclic systems like benzimidazoles. acs.org This technique enables the formation of C-N bonds by avoiding the need for traditional transition metals and stoichiometric oxidants, representing an advanced and greener protocol for C-H functionalization. acs.orgvulcanchem.com
Attaching other heterocyclic rings to the this compound core can significantly alter its properties. Various synthetic routes have been established to achieve this.
One direct method involves using a functionalized precursor, such as 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole, which can be synthesized from metronidazole (B1676534). nih.gov This chloroethyl derivative serves as a versatile intermediate. For example, it can be reacted with N-hydroxyphthalimide and subsequently with aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) to form 3-amino-biimidazolone derivatives. nih.gov The same precursor can also be used to synthesize oxazolone (B7731731) derivatives. nih.gov
Another key example is the synthesis of Megazol, a potent antiparasitic agent which contains a 1,3,4-thiadiazole (B1197879) ring. Its synthesis involves the reaction of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with thiosemicarbazide, followed by cyclization with ferric ammonium sulfate to form the thiadiazole side chain. nih.gov
Ester derivatives of the secnidazole (B1681708) molecule, which features a 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol structure, can also be synthesized. The hydroxyl group is suitable for substitution reactions, allowing for the introduction of various side chains. researchgate.net
Nitroimidazole derivatives, including those of this compound, can act as ligands to form coordination complexes with a variety of transition metals. nih.govresearchgate.net Chelation often enhances the biological activity of the parent ligand. rsc.org The imidazole ring typically coordinates to the metal center through one of its nitrogen atoms. researchgate.netresearchgate.net
A range of metal complexes have been synthesized and characterized:
Copper(II), Cobalt(II), and Nickel(II): Complexes with these metals have been formed using 2-(5-methyl-2-nitro-1H-imidazol-1-yl)-N′-[(E)-pyridin-2-ylmethylidene]acetohydrazide as a ligand. Spectroscopic analysis revealed a distorted octahedral geometry for these complexes. rsc.org
Palladium(II) and Platinum(II): The structure of trans-dichlorobis(1-hydroxyethyl-2-methyl-5-nitroimidazole)palladium(II) has been reported, where the metronidazole ligand coordinates to the palladium center. researchgate.net
Ruthenium(II): Ruthenium(II)-polypyridyl complexes incorporating 5-nitroimidazole have been designed. unifi.it The architecture of other "spectator" ligands in the complex (such as phenanthroline vs. 2,9-dimethyl-1,10-phenanthroline) can be used to tune the final properties, yielding either a photostable complex or one that can be triggered to release the nitroimidazole ligand upon light exposure. unifi.it
Table 2: Examples of Metal Complexes with Nitroimidazole-Derived Ligands
| Metal Ion | Nitroimidazole-Derived Ligand | Reported Geometry | Reference |
|---|---|---|---|
| Cu(II), Co(II), Ni(II) | 2-(5-methyl-2-nitro-1H-imidazol-1-yl)-N′-[(E)-pyridin-2-ylmethylidene]acetohydrazide | Distorted Octahedral | rsc.org |
| Pd(II) | 1-(2-Hydroxyethyl)-2-methyl-5-nitro-1H-imidazole (Metronidazole) | Square Planar | researchgate.net |
| Ru(II) | 5-Nitroimidazolate | Not specified | unifi.it |
| Fe(II), Co(II), Cu(II), Ni(II) | 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Not specified | nih.gov |
Green Chemistry and Sustainable Synthetic Approaches for Nitroimidazoles
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. mdpi.com These principles are increasingly being applied to the synthesis of nitroimidazoles. researchgate.net
Key sustainable approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and increase product yields compared to conventional heating methods. mdpi.comjocpr.com For instance, the synthesis of 2-nitroimidazoles has been achieved using potter's clay and sodium nitrite (B80452) under microwave conditions in a solvent-free process. nih.gov
Use of Greener Solvents and Catalysts: There is a growing trend to replace hazardous organic solvents with safer alternatives like water. acs.orgrsc.org A catalyst-free method for forming carbon-carbon bonds by reacting nitroimidazoles with carbon nucleophiles has been successfully developed in water. rsc.org Furthermore, harsh mineral acids are being replaced by solid acid catalysts like natural kaolinite (B1170537) clay or recyclable macroporous acidic polymer resins, which simplify work-up procedures and reduce waste. jocpr.comgoogle.com
Safer Reagents and Atom Economy: Green routes have been developed that substitute highly toxic reagents. For example, in the N-methylation of nitroimidazoles, hazardous agents like dimethyl sulfate can be replaced with methanol (B129727) in the presence of an acid catalyst. acs.org The synthesis of 2-nitroimidazole has been achieved using oxone as an oxidant in water, offering a more environmentally friendly approach. nih.gov Multicomponent reactions (MCRs) are also being exploited as they combine multiple steps into a single operation, improving atom economy and reducing waste. acs.org
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Nitroimidazoles
| Aspect | Conventional Method | Green Alternative | Reference |
|---|---|---|---|
| Nitration/Oxidation | Strong mineral acids (e.g., H₂SO₄/HNO₃) | Oxone in water; Natural clay catalyst | nih.govjocpr.com |
| Solvent | Volatile organic solvents (e.g., DMF, Toluene) | Water; Solvent-free conditions | acs.orgrsc.org |
| Energy Source | Conventional heating (reflux) | Microwave irradiation | mdpi.comjocpr.com |
| Alkylation Reagent | Dimethyl sulfate, Methyl iodide (toxic) | Methanol with an acid catalyst | acs.org |
| Catalyst | Homogeneous mineral acids | Recyclable macroporous polymer resins | google.com |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a fingerprint of its functional groups and conformational state.
FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent, typically appearing in the regions of 1580-1500 cm⁻¹ and 1400-1300 cm⁻¹, respectively. The N-H stretching vibration of the imidazole ring is also a key feature, often observed as a broad band due to hydrogen bonding. Other bands corresponding to C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring and methyl group complete the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the nitro group often gives a strong Raman signal. The ring breathing modes of the imidazole core are also typically Raman active. By comparing experimental FT-IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved.
Table 2: Key Vibrational Frequencies for this compound and Related Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Reference |
|---|---|---|---|
| N-H Stretch | 3454 (theoretical) | IR, Raman | |
| C-H Stretch (aromatic) | 3155, 3128 | IR | |
| C-H Stretch (methyl) | 2992, 2942 (theoretical) | IR, Raman | |
| Asymmetric NO₂ Stretch | 1609 | IR | |
| Symmetric NO₂ Stretch | 1437 (IR), 1430 (Raman) | IR, Raman | |
| C=N Stretch | 1635 | IR |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound and for studying its fragmentation behavior.
Exact Mass Measurement: HRMS provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula (C₄H₅N₃O₂).
Fragmentation Pattern: Under techniques like electrospray ionization (ESI) or electron impact (EI), the molecule fragments in a characteristic manner. Common fragmentation pathways for nitroimidazoles include the loss of the nitro group (NO₂) and subsequent cleavages of the imidazole ring. The fragmentation pattern of methylated nitroimidazoles can differ from their unmethylated counterparts, with methylation sometimes suppressing certain ring-opening pathways. Studying these patterns helps to confirm the structure and provides insights into the molecule's stability.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₄H₅N₃O₂ | Confirms elemental composition | |
| Molecular Weight | 127.10 g/mol | Basic molecular property | |
| Exact Mass | 127.038176411 Da | High-accuracy mass for formula confirmation |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
The nitro group is often slightly twisted out of the plane of the imidazole ring. The crystal packing is typically
Sophisticated Spectroscopic and Structural Characterization
Intramolecular Charge Transfer (ICT) Phenomena
The electronic structure of 5-methyl-2-nitro-1H-imidazole, featuring an electron-donating methyl group (-CH₃) and a potent electron-withdrawing nitro group (-NO₂) attached to the π-conjugated imidazole (B134444) ring, facilitates the phenomenon of intramolecular charge transfer (ICT). This process involves the redistribution of electron density from the donor moiety to the acceptor moiety upon photoexcitation, leading to a significant change in the molecule's dipole moment and electronic properties in the excited state.
The imidazole ring itself acts as a π-conjugated bridge, enabling this electronic communication between the substituent groups. The nitrogen atom at position 1 of the imidazole ring can also participate in modulating the electronic characteristics of the molecule. This inherent "push-pull" nature is a key determinant of the compound's photophysical behavior.
Evidence for ICT can be inferred from both experimental spectroscopic data, particularly solvatochromic studies, and theoretical computational analyses. Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption or fluorescence spectra as the polarity of the solvent is varied. For molecules exhibiting ICT, a bathochromic (red) shift in the emission spectrum is typically observed with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.
Computational studies, such as those employing Density Functional Theory (DFT), provide further insights into the ICT characteristics by mapping the electron density distribution in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In a typical ICT scenario for a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule (imidazole ring and methyl group), while the LUMO would be concentrated on the electron-deficient nitro group. The spatial separation of these frontier orbitals is a hallmark of an effective ICT process.
While specific solvatochromic data for this compound is not extensively detailed in the public domain, the behavior of structurally related nitroimidazole derivatives strongly supports the occurrence of ICT. For instance, studies on various nitroimidazole compounds have demonstrated that the energy of the LUMO is predominantly distributed over the nitroimidazole ring, indicating its role as the primary electron acceptor in electronic transitions.
The following tables present representative data that would be characteristic of a compound exhibiting ICT, based on findings for analogous nitroaromatic and imidazole systems.
Table 1: Representative Solvatochromic Data for a Nitroimidazole Derivative
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Hexane | 1.88 | 315 | 400 | 7800 |
| Dichloromethane | 8.93 | 320 | 435 | 9200 |
| Acetonitrile | 37.5 | 322 | 460 | 10500 |
| Methanol (B129727) | 32.7 | 325 | 480 | 11400 |
Note: This table is illustrative and compiled based on typical values for push-pull nitroaromatic compounds to demonstrate the expected solvatochromic shifts indicative of ICT. The values are not specific experimental results for this compound.
Table 2: Theoretical Frontier Molecular Orbital (FMO) Analysis
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.8 | Imidazole Ring, Methyl Group |
| LUMO | -2.5 | Nitro Group, Imidazole Ring |
| Energy Gap (ΔE) | 4.3 |
Note: These energy values are representative examples derived from DFT calculations on similar nitroimidazole structures to illustrate the expected orbital characteristics and are not experimentally determined values for this compound.
The significant energy gap (ΔE) between the HOMO and LUMO, along with their distinct spatial distributions, corroborates the potential for a pronounced ICT upon electronic excitation. This charge transfer from the methyl-imidazole moiety to the nitro group results in a highly polarized excited state, which is fundamental to understanding the compound's interactions with its environment and its potential applications in areas sensitive to electronic properties.
Advanced Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, enabling accurate predictions of molecular properties. For 5-methyl-2-nitro-1H-imidazole and its derivatives, DFT calculations have been instrumental in elucidating various aspects of its behavior.
Prediction of Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. nih.gov
DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G**, have been used to determine the HOMO and LUMO energies of nitroimidazole derivatives. aip.org For instance, studies on related nitroimidazole compounds have shown that the HOMO is typically of π nature and delocalized over the entire molecule, while the LUMO is often located over the complete molecule, with some exceptions based on substituents. researchgate.net This distribution of electron density in the frontier orbitals is crucial for understanding the molecule's reactivity and its potential for electronic transitions.
The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. bohrium.com For example, in a study of 1,4-dinitro-1H-imidazole, the HOMO and LUMO energies were determined using the DFT/B3LYP/6-311++G** method to understand its energetic properties. aip.org
Table 1: Frontier Molecular Orbital Energies (Illustrative)
This table is for illustrative purposes and the values are not specific to this compound as direct data was not available in the search results.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -2.1 |
| Energy Gap (ΔE) | 5.4 |
Fukui Indices and Electrostatic Potential Maps for Reactivity Prediction
To pinpoint the specific sites within a molecule that are most susceptible to chemical attack, computational chemists employ tools like Fukui indices and molecular electrostatic potential (MEP) maps.
Fukui functions are local reactivity descriptors that identify the regions where the electron density is most likely to change upon electron donation or acceptance. uantwerpen.be This allows for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net For nitroimidazole derivatives, Fukui indices have confirmed that the primary reactivity is often centered on the nitro group and specific nitrogen atoms within the imidazole (B134444) ring. sci-hub.se
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. aip.org These maps are invaluable for identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. The MEP surface helps in understanding the sites for electrophilic and nucleophilic reactions. bohrium.com In nitroimidazole compounds, the electrostatic potential around the nitro groups is often found to be distinctly negative, indicating their susceptibility to electrophilic attack. researchgate.net The shape, size, and dipole moment of the molecule can also be understood from the MEP surface. nih.gov
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can correlate theoretical frequencies with experimentally observed spectral bands. nih.gov
For imidazole derivatives, DFT calculations have been successfully used to predict vibrational spectra. researchgate.net For example, a comparative study on 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole (B138375) involved optimizing their geometries and calculating vibrational frequencies using the B3LYP and B3PW91 methods with 6-311++G and aug-cc-pVTZ basis sets. nih.gov The calculated frequencies, after appropriate scaling, generally show good agreement with experimental data, aiding in the precise assignment of vibrational modes, such as the N-H stretching and the breathing modes of the rings. researchgate.netrsc.org
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with solvents and other molecules.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can model these interactions explicitly. Studies on related imidazole derivatives have investigated the effect of different solvents on properties like dipole moment, polarizability, and solvation free energy. dergipark.org.tr For instance, the dipole moment of a secnidazole (B1681708) molecule was found to be greater in various solvents compared to the gas phase, and it generally decreased as the solvent polarity decreased. dergipark.org.tr These simulations provide a dynamic picture of how solvent molecules arrange themselves around the solute and affect its properties. eurjchem.com
Interactions with Biological Macromolecules or Surfaces (e.g., Corrosion Inhibition Mechanisms)
MD simulations are particularly valuable for understanding the interactions of small molecules with larger systems like biological macromolecules or metal surfaces. In the context of corrosion inhibition, MD simulations have been used to study the adsorption of imidazole derivatives on metal surfaces, such as iron or copper. icm.edu.plbohrium.com
These simulations can reveal the preferred orientation of the inhibitor molecule on the surface and calculate the interaction and binding energies. icm.edu.pl For instance, simulations have shown that imidazole derivatives can adsorb on an Fe(110) surface, forming a protective layer that inhibits corrosion. icm.edu.plresearchgate.net The simulations can also elucidate the mechanism of interaction, whether it is through physical adsorption or chemical bonding. researchgate.net By understanding these interactions at the atomic level, more effective corrosion inhibitors can be designed. bohrium.com
MD simulations have also been employed to study the stability of complexes formed between imidazole derivatives and biological targets, such as proteins, providing insights into their potential as therapeutic agents. tandfonline.comresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,2-dimethyl-5-nitroimidazole |
| 2-methyl-5-nitroimidazole |
| 1,4-dinitro-1H-imidazole |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are theoretical cornerstones in modern medicinal chemistry for designing and discovering new drugs. While specific, dedicated QSAR and pharmacophore models exclusively for this compound are not extensively detailed in publicly available research, the principles have been widely applied to the broader class of nitroimidazole derivatives, providing valuable insights into the structural requirements for their biological activities.
QSAR studies on related nitroimidazole compounds aim to correlate physicochemical properties with biological activities, such as antimicrobial or antiparasitic efficacy. For instance, 3D-QSAR studies on a series of 2-methyl-4/5-nitroimidazole derivatives have been conducted to understand their potency against organisms like Trichomonas vaginalis. researchgate.net These studies typically involve aligning a set of molecules and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a model. The resulting models are represented by contour maps that indicate where steric bulk, electrostatic charge (positive or negative), hydrophobicity, and hydrogen bond donor/acceptor characteristics may enhance or diminish biological activity.
Although a direct model for this compound is not available, the general findings from related nitroimidazoles suggest key structural features that are critical for activity. The nitro group at the 2-position is a well-established bio-activatable "warhead," essential for the mechanism of action in anaerobic organisms. The methyl group at the 5-position influences the electronic properties and steric profile of the imidazole ring, which in turn can affect receptor binding or metabolic stability.
Pharmacophore modeling, a complementary approach, focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. For nitroimidazoles, a typical pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the nitro group.
An aromatic ring feature for the imidazole core.
Specific locations for hydrophobic or other substituent groups that modulate activity.
These computational models serve as powerful predictive tools. Once a statistically robust QSAR model or a validated pharmacophore is developed for a series of compounds, it can be used to virtually screen large libraries of new, untested molecules to prioritize those with the highest predicted activity for synthesis and biological evaluation. This significantly accelerates the drug discovery process. For this compound and its potential derivatives, these theoretical approaches would be instrumental in guiding the design of new analogs with improved potency or selectivity.
A hypothetical QSAR descriptor table for a series of nitroimidazole derivatives might look like the following, illustrating the types of data used in such studies.
| Compound ID | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Biological Activity (MIC, µM) |
| Derivative 1 | 0.85 | 4.5 | -6.2 | -1.8 | 12.5 |
| Derivative 2 | 1.20 | 5.1 | -6.5 | -2.0 | 8.0 |
| Derivative 3 | 0.60 | 4.2 | -6.1 | -1.7 | 25.0 |
This table is illustrative and does not represent actual experimental data for this compound derivatives.
Thermodynamic and Kinetic Modeling of Reactions
Thermodynamic and kinetic modeling of reactions involving this compound and its derivatives provides fundamental insights into their reactivity, stability, and interaction mechanisms at a molecular level. These computational studies, often employing methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are crucial for understanding everything from reaction pathways in synthesis to the mechanism of biological action or material interaction.
A key area where such modeling has been applied is in understanding the adsorption and corrosion inhibition properties of nitroimidazole derivatives. For example, the behavior of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate (B1203000) (IMDZ-B) on a brass surface in an acidic medium has been investigated using a combination of electrochemical techniques and theoretical calculations. researchgate.net
Thermodynamic Modeling: Thermodynamic modeling in this context often focuses on the adsorption process of the molecule onto a surface. The adsorption of IMDZ-B was found to obey the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.net DFT calculations can be used to determine important thermodynamic parameters that govern this interaction. Key calculated parameters include:
Adsorption Energy (E_ads): A negative and large E_ads value indicates a spontaneous and strong adsorption process.
Energy of the Highest Occupied Molecular Orbital (E_HOMO): Higher values of E_HOMO are associated with a greater tendency of a molecule to donate electrons to an acceptor, such as the vacant d-orbitals of a metal.
Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): Lower values of E_LUMO indicate a greater ability of the molecule to accept electrons.
Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap suggests higher reactivity of the molecule.
Molecular dynamics simulations further complement this by modeling the equilibrium state of the inhibitor molecules on the metal surface in a simulated aqueous environment, providing a visual and quantitative picture of the protective film's structure and stability. These simulations revealed a strong interaction between the IMDZ-B molecules and the brass surface. researchgate.net
Kinetic Modeling: Kinetic modeling provides information on the rate of reactions and the energy barriers that must be overcome. In the context of corrosion inhibition, this relates to the rate at which the protective film forms and the kinetics of the corrosion reactions (both anodic and cathodic) in the presence of the inhibitor. The study on IMDZ-B showed that the compound acts as a mixed-type inhibitor, meaning it affects both the rate of metal dissolution and the hydrogen evolution reaction. researchgate.net The formation of a compact protective film over time indicates that the kinetics of film formation are favorable, leading to improved inhibition efficiency with longer immersion times. researchgate.net
DFT can be used to calculate the activation energies for various proposed reaction steps, whether in a synthetic pathway or during metabolic activation. For nitroimidazoles, the reduction of the nitro group is a critical step for their biological activity. nih.gov Theoretical modeling can elucidate the multi-step electron transfer process and the subsequent chemical reactions of the resulting radical anion, providing a detailed kinetic and thermodynamic profile of the activation pathway.
The following table summarizes key quantum chemical parameters calculated using DFT for a hypothetical inhibitor molecule, illustrating the data used to predict its interaction with a metal surface.
| Parameter | Value | Interpretation |
| E_HOMO | -6.8 eV | Indicates electron-donating ability. |
| E_LUMO | -1.5 eV | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | Relates to the reactivity of the molecule. |
| Dipole Moment (μ) | 3.2 Debye | Influences adsorption via electrostatic interactions. |
| Adsorption Energy (E_ads) | -150 kJ/mol | Suggests strong, spontaneous chemisorption. |
This table is illustrative and represents the type of data generated in such theoretical studies.
Through these advanced computational methods, a detailed understanding of the thermodynamic favorability and kinetic barriers of reactions involving this compound can be achieved, guiding its application in various fields.
Mechanistic Insights into Biological Activity in Vitro and in Silico
Reductive Bioactivation Pathways of Nitroimidazoles
The cornerstone of the biological activity of 5-methyl-2-nitro-1H-imidazole and other nitroimidazoles is their reductive bioactivation. nih.govmdpi.com These compounds are essentially prodrugs that require the chemical reduction of their nitro group to become cytotoxic. nih.govescholarship.org This process is highly dependent on the low-redox potential environment found in anaerobic or microaerophilic organisms, which provides a degree of selectivity for these targets. nih.gov
Role of Nitroreductases and Ferredoxins in Electron Transfer
The bioactivation of 5-nitroimidazoles is primarily mediated by specific enzymes known as nitroreductases. digitellinc.comrsc.org These enzymes, which are widely distributed in bacteria, catalyze the reduction of the nitro group. digitellinc.com There are two main types of nitroreductases, Type I (oxygen-insensitive) and Type II (oxygen-sensitive), that can facilitate this process. asm.org
Type I nitroreductases, which are FMN-binding, NAD(P)H-dependent proteins, mediate a two-electron reduction of the nitroaromatic substrate, initially forming a nitroso intermediate, followed by a second two-electron reduction to yield a hydroxylamine (B1172632). asm.org In contrast, Type II nitroreductases catalyze a single-electron transfer, producing a nitroaromatic radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) anions.
Ferredoxins, small iron-sulfur proteins, also play a crucial role as electron shuttles in the reductive activation of 5-nitroimidazoles, particularly in certain protozoa. escholarship.orgnih.gov These proteins, maintained in a reduced state by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), can donate electrons to the nitroimidazole, initiating the formation of toxic radical species. escholarship.orgnih.gov In some organisms, thioredoxin reductase has also been implicated in the nitroreductase activity required for the activation of these compounds. escholarship.orgnih.gov
Generation of Reactive Intermediates (e.g., Nitro Free Radicals, Hydroxylamines)
The reduction of the nitro group of this compound leads to the formation of a cascade of short-lived, highly reactive intermediates. nih.govnih.gov The initial one-electron reduction produces a nitro free radical anion. humanjournals.com Further reduction can lead to the formation of nitroso and hydroxylamine derivatives. escholarship.orgasm.orgnih.gov
These reactive species are the ultimate effectors of the compound's biological activity. nih.gov The generation of these intermediates is a critical step, as they are capable of interacting with and damaging essential cellular macromolecules. nih.govhumanjournals.com For instance, the hydroxylamine intermediate is considered a key player in the covalent binding of the drug to cellular components. nih.gov The process requires a total of four electrons to form the reactive hydroxylamine intermediate. nih.gov
Molecular Targets and Interaction Mechanisms (e.g., DNA Damage, Enzyme Inhibition)
Once activated, the reactive intermediates generated from this compound can interact with various cellular targets, leading to cytotoxicity. The primary molecular targets include DNA and essential enzymes.
DNA Cleavage and Intercalation Studies
A significant mechanism of action for activated nitroimidazoles is the induction of DNA damage. nih.govscielo.br The reactive intermediates can cause single-strand breaks and alkali-labile sites in DNA. nih.gov Studies on various nitroimidazole derivatives have consistently demonstrated their genotoxic potential. nih.govscielo.brbioline.org.br The extent of DNA damage is often correlated with the reduction potential of the nitro group and the stability of the resulting reactive species. nih.gov
The interaction with DNA is a key factor in the antimicrobial and cytotoxic effects of these compounds. smolecule.com The damage to the genetic material disrupts cellular processes and can ultimately lead to cell death.
Enzyme Inhibition Pathways (e.g., Ddn nitroreductase)
Besides direct DNA damage, the reactive metabolites of nitroimidazoles can inhibit the function of essential enzymes. This inhibition can occur through covalent modification of the enzyme's active site or other critical residues. For example, the flavoprotein nitroreductases themselves can be targets. nih.gov
In the context of specific pathogens, enzymes like the Ddn nitroreductase from Mycobacterium tuberculosis are involved in the activation of related nitroimidazole prodrugs. mdpi.com The mechanism can involve the formation of metabolites that act as inhibitors of key cellular pathways. For instance, the reduction of some nitroimidazoles can lead to the formation of glyoxal (B1671930), a reactive dicarbonyl species that can form adducts with various biological molecules, leading to widespread cellular dysfunction. asm.org
In Vitro Assays for Mechanistic Understanding
A variety of in vitro assays are employed to investigate the mechanisms of action of nitroimidazoles like this compound. These assays are crucial for understanding the bioactivation process, identifying molecular targets, and assessing the biological consequences of drug action.
The Comet assay, or single-cell gel electrophoresis, is a sensitive method used to detect DNA damage, such as single-strand breaks, in individual cells exposed to genotoxic agents like nitroimidazoles. nih.govscielo.brbioline.org.br The Ames test, which uses specific strains of Salmonella typhimurium, is a widely used assay to evaluate the mutagenic potential of compounds, a property linked to the bio-reduction of the nitro group. scielo.br
To study enzyme inhibition, researchers often use purified enzymes in cell-free systems. For example, NADH-based oxidation assays with recombinant nitroreductases can be used to determine if a compound is a substrate for the enzyme. researchgate.net Furthermore, techniques like X-ray crystallography and computational modeling can provide insights into the binding of nitroimidazoles to the active sites of enzymes, helping to elucidate the structural basis for their activity and for the development of more effective derivatives. mdpi.com
Table of In Vitro Assay Findings:
| Assay | Compound/Class | Key Finding | Reference |
|---|---|---|---|
| Comet Assay | Nitroimidazole derivatives | Induced significant single-strand DNA breaks in human peripheral blood lymphocytes. nih.govbioline.org.br | nih.govbioline.org.br |
| Ames Test | Nitroimidazoles | Positive results indicate mutagenic potential related to the bio-reduction of the nitro group. scielo.br | scielo.br |
| NADH Oxidation Assay | Megazol and its bioisostere | Demonstrated that the compounds could be metabolized by recombinant Trypanosoma brucei nitroreductase. researchgate.net | researchgate.net |
| X-ray Crystallography and Computational Modeling | E. coli NfsB F70A/F108Y mutant | Revealed an expanded substrate access channel and new hydrogen bonding interactions, explaining improved activation of nitroimidazoles. mdpi.com | mdpi.com |
Cellular Uptake and Distribution in Model Systems (e.g., Parasitic Cells)
The biological activity of 5-nitroimidazoles (5-NIs), including this compound, is contingent upon their entry into target cells, such as those of anaerobic protozoa and bacteria. The mechanism of action for 5-NIs commences with cellular uptake, which is followed by the reductive activation of the nitro group within the cell. This process is facilitated by low redox potential reactions mediated by proteins like ferredoxin, which are present in anaerobic organisms. mdpi.comresearchgate.net
The lipophilicity of the nitroimidazole molecule, influenced by substituents on the imidazole (B134444) ring, can affect its ability to penetrate tissues and cell membranes. researchgate.net While specific quantitative data on the cellular uptake and distribution of this compound in parasitic cells is not extensively detailed in the provided literature, the general mechanism for the class is understood to involve passive diffusion across the cell membrane. Once inside the anaerobic cell, the low intracellular redox potential drives the reduction of the nitro group. This reduction creates a concentration gradient, facilitating the continuous uptake of the drug. The activated form of the drug is highly reactive and binds to cellular macromolecules, effectively trapping it within the cell and leading to cytotoxic effects. researchgate.net
In some cases, differences in cellular uptake are suggested as a possible reason for varying efficacy of nitroimidazole derivatives against different organisms, such as between parasitic protozoa and bacteria like C. difficile. nih.govsemanticscholar.org
Resistance Mechanisms (In Vitro Observations)
In vitro studies have been instrumental in elucidating the mechanisms by which parasitic organisms develop resistance to 5-nitroimidazole drugs. A primary mechanism observed in metronidazole-resistant Giardia lamblia involves alterations in the drug activation pathway. nih.gov
A key enzyme in this pathway is pyruvate:ferredoxin oxidoreductase (PFOR), which, along with ferredoxin, is responsible for the reductive activation of the 5-nitroimidazole prodrug. nih.gov In vitro induction of resistance in G. lamblia has been linked to the downregulation of PFOR activity and decreased levels of the ferredoxin protein. nih.gov However, some highly resistant strains have been developed in vitro that exhibit normal PFOR activity, suggesting the existence of alternative resistance mechanisms. nih.gov For instance, a G. lamblia line made resistant to compound C17, a 2-position 5-NI, showed cross-resistance to metronidazole (B1676534) and other 5-NIs while maintaining normal PFOR activity. nih.gov This indicates that mechanisms beyond PFOR downregulation are at play in high-level resistance.
In the anaerobic bacterium Bacteroides fragilis, resistance is conferred by specific genes, such as nimA. asm.org These genes are thought to encode a 5-nitroimidazole reductase. This enzyme modifies the drug through a different metabolic pathway than the one leading to toxic activation. Instead of forming cytotoxic nitro radicals, the enzyme reduces the nitro group to a non-toxic amine derivative (e.g., 5-amino-1,2-dimethylimidazole from dimetridazole). asm.org This detoxification prevents the drug from exerting its antibacterial effect. This mechanism is specific to 4- and 5-nitroimidazoles and is considered an enzymatic reaction. asm.org
Table 1: Observed In Vitro Resistance Mechanisms to Nitroimidazoles
| Organism | Drug Class | Observed Mechanism | Key Findings | Citations |
| Giardia lamblia | 5-Nitroimidazoles | Downregulation of drug activation pathway | Decreased activity of Pyruvate:ferredoxin oxidoreductase (PFOR) and reduced levels of ferredoxin protein. | nih.gov |
| Giardia lamblia | 5-Nitroimidazoles | Alternative mechanisms | High-level resistance observed with normal PFOR activity, suggesting other uncharacterized mechanisms. | nih.gov |
| Bacteroides fragilis | 5-Nitroimidazoles | Enzymatic detoxification | The nimA gene encodes a 5-nitroimidazole reductase that converts the drug to a non-toxic amine derivative, preventing the formation of the toxic form. | asm.org |
Bioinorganic Chemistry of Nitroimidazole Complexes and their Biological Relevance
From a bioinorganic chemistry standpoint, nitroimidazole derivatives like 2-methyl-5-nitroimidazole (B138375) serve as effective ligands, typically providing bidentate N,O-donor sites for the synthesis of transition metal complexes. nih.gov The coordination of these ligands to metal centers can modulate the biological activity of the parent nitroimidazole, leading to compounds with novel or enhanced properties.
The synthesis of metal complexes with nitroimidazole derivatives is an area of active research. For example, two copper(II) complexes with 2-methyl-5-nitroimidazole have been synthesized and characterized: Cu(C₄H₅N₃O₂)₂(H₂O)₂₂·2H₂O (Complex 1) and [Cu(C₄H₅N₃O₂)₂(NO₃)₂] (Complex 2). nih.gov The synthesis of Complex 1 involved reacting 2-methyl-5-nitroimidazole with Cu(NO₃)₂·3H₂O in a water-ethanol solution, while Complex 2 was formed in ethanol (B145695). nih.gov
These complexes often exhibit significant biological activities. Metal complexes of a related ligand, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, with Co(II), Cu(II), Ni(II), and Fe(II) have demonstrated significant in vitro antibacterial and antifungal activities. oalib.comnih.gov The results indicated that the metal complexes generally showed better antimicrobial activity than the free ligand, suggesting that the coordination of the transition metal has a substantial effect on biological efficacy. nih.gov Similarly, palladium(II) complexes derived from 5-methyl imidazole have been noted for their potential as anticancer agents. researchgate.net
The biological relevance of these metal complexes is often linked to the properties of both the metal ion and the nitroimidazole ligand. For instance, complexes of metronidazole with various transition metals have been explored as hypoxic cytotoxins and radiosensitizers, with the activity proposed to be related to the presence of the nitro group. nih.gov The study of these complexes contributes to the development of new therapeutic agents and provides insights into the role of metal ions in biological systems. nih.govoalib.com
Table 2: Examples of Synthesized 2-Methyl-5-Nitroimidazole Metal Complexes
| Complex | Metal Ion | Ligand | Synthesis Solvent | Potential Biological Relevance | Citations |
| Cu(C₄H₅N₃O₂)₂(H₂O)₂₂·2H₂O | Cu(II) | 2-methyl-5-nitroimidazole | Water/Ethanol | Model system for studying semi-coordination; evaluated for antibacterial activity. | nih.gov |
| [Cu(C₄H₅N₃O₂)₂(NO₃)₂] | Cu(II) | 2-methyl-5-nitroimidazole | Ethanol | Model system for studying semi-coordination; evaluated for antibacterial activity. | nih.gov |
Advanced Analytical Methodologies and Environmental Fate
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are the cornerstone for the analysis of 5-methyl-2-nitro-1H-imidazole, offering high sensitivity and selectivity. These techniques are often coupled with various detectors to enhance identification and quantification capabilities.
High-Performance Liquid Chromatography (HPLC) with various detectors (UV, PDA, MS/MS)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound and other nitroimidazole compounds. researchgate.netresearchgate.net The separation is typically achieved on a C18 column. researchgate.netmdpi.com Mobile phases often consist of an aqueous component, such as water with formic acid, and an organic modifier like acetonitrile, often in a gradient elution mode. researchgate.netoup.com
UV and Photodiode Array (PDA) Detection: Ultraviolet (UV) detection is a common and cost-effective method for quantifying nitroimidazoles, with detection wavelengths typically set around 320 nm. nih.gov A study detailing the analysis of six 5-nitroimidazoles, including a metabolite of dimetridazole (B1670680) (2-hydroxymethyl-1-methyl-5-nitro-1H-imidazole), utilized HPLC with a diode-array detector (DAD), demonstrating the utility of this approach for simultaneous analysis. oup.comresearchgate.netnih.gov The method achieved satisfactory limits of quantification (LOQs) as low as 2.5 ng/mL for most analytes. oup.comresearchgate.netnih.gov
Mass Spectrometry (MS/MS) Detection: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it ideal for trace-level analysis in complex matrices. oup.comscispace.com This technique is frequently used for the determination of banned nitroimidazole residues in food products and environmental samples. oup.comrsc.org Positive electrospray ionization (ESI) is a common ionization mode for the analysis of these compounds. oup.com
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS stands as a powerful tool for the sensitive and specific quantification of this compound and its analogs. This method is particularly valuable for analyzing trace residues in complex samples like honey and infant milk-based products. researchgate.netnih.govnih.gov The use of smaller particle size columns (e.g., 1.8 µm) in UHPLC allows for rapid separation, with some methods achieving analysis times of less than 4 minutes for multiple nitroimidazoles. nih.gov
A study employing UHPLC-MS/MS for the analysis of 5-nitroimidazoles in environmental water samples reported limits of detection between 0.012 and 0.035 ng mL−1. rsc.org Another method developed for honey samples achieved quantification limits of 0.2-0.6 μg/kg. researchgate.net
Gas Chromatography (GC) with Mass Spectrometry
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another technique that can be utilized for the analysis of this compound. The National Institute of Standards and Technology (NIST) database contains GC-MS data for this compound, indicating its applicability for identification purposes. nih.govnih.gov The separation in GC is based on the compound's volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a fingerprint for identification.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for the analysis of nitroimidazoles. psu.edu This technique separates compounds based on their electrophoretic mobility in a capillary filled with a background electrolyte. A study on the analysis of 5-nitroimidazoles in milk samples by micellar electrokinetic chromatography (MEKC), a mode of CE, demonstrated detection limits lower than 1.8 μg L⁻¹. nih.gov Another CE method developed for the determination of five nitroimidazoles in porcine muscle tissue achieved limits of detection below 1.0 μg/kg. nih.gov The separation is typically performed using a phosphate (B84403) buffer, and detection is often carried out using a UV detector. nih.govnih.gov
Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction, QuEChERS)
Effective sample preparation is crucial for accurate and reliable analysis of this compound, especially in complex matrices like food and environmental samples. The goal is to isolate and concentrate the analyte while removing interfering substances.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of nitroimidazoles from various sample matrices. nih.govaffinisep.com Strong cation-exchange (SCX) cartridges are often employed for this purpose. oup.comnih.gov In one method, after extraction with ethyl acetate (B1210297), the extract was purified on an SCX SPE column before LC-MS/MS analysis. oup.com Another approach utilized mixed-mode strong cation-exchange sorbent in a dispersive-solid phase extraction format. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology has gained popularity for the extraction of nitroimidazoles due to its simplicity, speed, and minimal solvent usage. nih.gov This method typically involves an initial extraction with an organic solvent like acetonitrile, followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents. oup.comresearchgate.netnih.gov Sorbents such as primary-secondary amine (PSA) are commonly used to remove matrix components. oup.comresearchgate.netnih.govnih.gov The QuEChERS approach has been successfully applied to the analysis of 5-nitroimidazoles in bovine milk and honey. oup.comresearchgate.netnih.govnih.gov
Environmental Degradation Mechanisms
Understanding the environmental fate of this compound is essential for assessing its potential long-term impact. Degradation can occur through various biological and abiotic processes.
Research into the biodegradation of nitroaromatic compounds has revealed that the nitro group can be removed as nitrite (B80452). gatech.edu Soil bacteria have been isolated that can degrade 2-nitroimidazole (B3424786), utilizing it as a source of carbon, nitrogen, and energy. gatech.edu The initial step in the degradation pathway of 2-nitroimidazole by one such bacterium, Mycobacterium JS330, involves a novel nitrohydrolase enzyme. gatech.edu This enzyme catalyzes a previously unreported reaction, highlighting a unique drug resistance mechanism present in the soil environment. gatech.edu
Photolytic and Radiolytic Degradation Pathways
The environmental persistence of this compound is significantly influenced by its susceptibility to degradation by light and ionizing radiation. Both photolytic (light-induced) and radiolytic (radiation-induced) processes initiate chemical transformations that break down the parent molecule into various byproducts.
Photolytic Degradation: Exposure to ultraviolet (UV) radiation is a primary driver of the photolytic degradation of nitroimidazole compounds. Studies on closely related structures, such as metronidazole (B1676534) [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol], reveal that the core 2-methyl-5-nitroimidazole (B138375) moiety is photosensitive. nih.govresearchgate.net UV irradiation can induce a rearrangement of the imidazole (B134444) ring. nih.govresearchgate.net A proposed initial step in this pathway involves the formation of labile intermediates which then rearrange into more stable compounds. researchgate.net For instance, the photolytic rearrangement of metronidazole in aqueous solutions is known to yield N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide. nih.govresearchgate.net This indicates that a key degradation pathway involves the cleavage and reformation of the imidazole ring system. Further irradiation can lead to the subsequent breakdown of these initial photoproducts. researchgate.net
Radiolytic Degradation: Gamma radiolysis studies, often conducted to simulate the effects of high-energy radiation, show that nitroimidazole structures are readily destroyed. rsc.org The primary reactive species generated during the radiolysis of water, namely hydroxyl radicals (•OH) and hydrated electrons (e⁻aq), aggressively attack the molecule. rsc.org
The hydroxyl radical (•OH) reacts with the nitroimidazole complex at a very high rate (diffusion-controlled), leading to the destruction of the imidazole ring. rsc.org This reaction can proceed via two main pathways:
Addition to the C5 position: The •OH radical adds to the carbon atom bearing the methyl group, leading to subsequent ring fragmentation. rsc.org
Electron Transfer: The radical can oxidize the metal center in complexed forms, which then undergoes intramolecular electron transfer from the imidazole ring, also causing its breakdown. rsc.org
The hydrated electron (e⁻aq) targets the nitro group (NO₂), a common reaction for nitroaromatic compounds. This generates a nitroanion radical, which is a key intermediate. rsc.org This radical can then undergo further reactions, including:
Denitration: A fraction of the nitroanion radicals can eliminate the nitro group, forming nitrite ions (NO₂⁻). rsc.org
Reduction: The remaining radicals can be successively reduced, ultimately leading to a hydroxylamino derivative. rsc.org
The table below summarizes the key reactive species and products in the radiolytic degradation of a metronidazole-nickel(II) complex, which provides insight into the potential pathways for this compound.
| Reactive Species | Reaction Pathway | Resulting Products/Intermediates | Reference |
| Hydroxyl Radical (•OH) | Addition to C5 or electron transfer | Imidazole ring fragmentation, Nickel(III) species (in complex) | rsc.org |
| Hydrated Electron (e⁻aq) | Reduction of the nitro group | Nitroanion radical | rsc.org |
| Nitroanion Radical | Denitration / Further Reduction | Nitrite (NO₂⁻), Hydroxylamino derivative | rsc.org |
Bioremediation and Microbial Degradation Mechanisms
Bioremediation offers a cost-effective and environmentally sound alternative to chemical methods for the removal of nitroaromatic compounds from soil and water. nih.govcswab.org The process relies on the metabolic activity of microorganisms to transform or mineralize contaminants into less harmful substances. nih.gov While specific studies on this compound are limited, the degradation of nitroaromatic compounds, in general, has been extensively researched, providing a framework for its likely biological fate. cswab.org
Microbial degradation can occur under both aerobic and anaerobic conditions, often beginning with the reduction of the nitro group. This initial step is a crucial and common strategy employed by diverse bacteria to deal with nitroaromatic toxicity. cswab.org
Potential Microbial Degradation Pathways:
Nitro Group Reduction: Bacteria can reduce the nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. This sequence of reductions makes the aromatic ring more susceptible to cleavage.
Ring Cleavage: Following the initial reduction, microorganisms can employ enzymes like dioxygenases to open the imidazole ring, leading to aliphatic intermediates that can be channeled into central metabolic pathways.
Utilization as a Carbon/Nitrogen Source: Some specialized microbes have evolved to utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. nih.gov For example, certain Pseudomonas species are known to degrade related heterocyclic compounds. nih.gov
The table below outlines common microbial strategies for degrading nitroaromatic compounds, which are applicable to this compound.
| Degradation Strategy | Key Enzymatic Step | Common Microbial Genera | Result | Reference |
| Reductive Pathway | Nitroreductase activity | Pseudomonas, Bacillus, Serratia | Conversion of nitro group to amino group | nih.govacs.org |
| Oxidative Pathway | Dioxygenase, Monooxygenase | Pseudomonas, Sphingobacterium | Ring cleavage and mineralization | nih.gov |
| Complete Mineralization | Multiple enzymatic steps | Various soil and water bacteria | Conversion to CO₂, H₂O, and NH₃ | nih.govcswab.org |
The efficiency of bioremediation depends on various environmental factors, including pH, temperature, oxygen availability, and the presence of other nutrients. Often, a consortium of different bacterial species is more effective at complete degradation than a single species. scholarsresearchlibrary.com
Advanced Oxidation Processes (AOPs) for Removal
Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies designed to degrade recalcitrant organic pollutants like this compound. kirj.eeresearchgate.net These methods are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). researchgate.netmdpi.com The hydroxyl radical has a very high oxidation potential, allowing it to rapidly attack and mineralize a wide range of organic compounds, often converting them into carbon dioxide, water, and inorganic salts. researchgate.netmdpi.com
Several AOPs are effective for treating water contaminated with complex organic molecules:
Fenton and Photo-Fenton Processes: The classic Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be significantly enhanced by UV light (photo-Fenton), which promotes the recycling of Fe³⁺ back to Fe²⁺ and generates additional radicals through H₂O₂ photolysis. mdpi.com
Ozonation (O₃): Ozone is a strong oxidant itself, but its effectiveness is greatly increased when it is combined with hydrogen peroxide (Peroxone process) or when used at an elevated pH (>8.5). kirj.ee These conditions promote the decomposition of ozone to form hydroxyl radicals.
UV/H₂O₂ Treatment: The photolysis of hydrogen peroxide with UV radiation (typically at 254 nm) is a clean and effective method for generating hydroxyl radicals without introducing other chemicals like iron or ozone. kirj.ee
Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. mdpi.com
The table below compares different AOPs that could be applied for the removal of this compound.
| AOP Method | Primary Oxidant(s) | Advantages | Disadvantages | Reference |
| Fenton (Fe²⁺/H₂O₂) | •OH | High efficiency, relatively low cost | pH-dependent, produces iron sludge | |
| Photo-Fenton (UV/Fe²⁺/H₂O₂) | •OH | Very high degradation rates, utilizes sunlight | More complex, potential for iron sludge | mdpi.com |
| Ozonation (O₃/OH⁻) | O₃, •OH | Strong disinfection and oxidation | High energy cost, potential for bromate (B103136) formation | kirj.ee |
| UV/H₂O₂ | •OH | No sludge, effective for various organics | Requires UV lamps, H₂O₂ cost | kirj.eeresearchgate.net |
| Photocatalysis (UV/TiO₂) | •OH, O₂•⁻ | Catalyst is reusable, can use solar energy | Catalyst recovery can be difficult, turbidity can interfere | mdpi.com |
The choice of a specific AOP depends on factors such as the initial concentration of the contaminant, the water matrix composition, and economic considerations. openbiotechnologyjournal.com
Modeling of Environmental Transport and Transformation
Understanding and predicting the movement and fate of this compound in the environment is crucial for assessing its potential impact. Environmental fate models use the physicochemical properties of a compound to simulate its distribution and persistence in various environmental compartments like water, soil, and air. acs.org
The primary transport and transformation processes that govern the environmental fate of a water-soluble, low-volatility compound like this compound include:
Sorption and Desorption: The tendency of the compound to bind to soil particles and sediments is a key process. This is often estimated using the octanol-water partition coefficient (Kow) or the soil organic carbon-water (B12546825) partition coefficient (Koc). Compounds with higher sorption are less mobile in groundwater but more persistent in soil and sediment.
Leaching: This is the process by which the compound moves through the soil profile with percolating water. It is highly dependent on the compound's water solubility and its sorption characteristics.
Degradation: As discussed in previous sections, photolysis, radiolysis, and biodegradation are critical transformation pathways that reduce the concentration of the compound over time. The rates of these degradation processes (e.g., half-life in water or soil) are essential inputs for environmental models. acs.org
Models can range from simple screening-level calculations to complex, multi-compartment simulations. These models can predict the Predicted Environmental Concentration (PEC) in different media, which can then be compared to ecotoxicological data to assess risk. acs.org
The table below lists key parameters used in modeling the environmental transport of organic compounds.
| Parameter | Symbol | Description | Importance for Transport Modeling |
| Molecular Weight | MW | The mass of one mole of the substance. | Influences diffusion and transport rates. |
| Water Solubility | S | The maximum concentration of a compound that can dissolve in water. | Determines mobility in aquatic systems and potential for leaching. |
| Octanol-Water Partition Coefficient | Kow | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. | Indicates hydrophobicity and potential for bioaccumulation and sorption to organic matter. |
| Vapor Pressure | VP | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the tendency of a compound to volatilize from soil or water. |
| Degradation Half-Life | t₁/₂ | The time required for the concentration of a compound to decrease to half its initial value. | Quantifies the persistence of the compound in a specific medium (e.g., water, soil). |
By integrating these parameters, environmental models can simulate the likely distribution routes and persistence of this compound following its release into the environment. acs.org
Emerging Applications and Interdisciplinary Research
Corrosion Inhibition Mechanisms and Material Science Applications
Derivatives of 5-methyl-2-nitro-1H-imidazole have demonstrated significant potential as corrosion inhibitors for various metals and alloys. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive effects of aggressive environments. This adsorption is facilitated by the presence of heteroatoms (N, O), aromatic rings, and π-bonds in their molecular structure, which act as active centers for interaction with the metal. researchgate.netresearchgate.netupi.edutandfonline.comabechem.com
One such derivative, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate (B1203000) (IMDZ-B), has been shown to be a highly effective mixed-type inhibitor for brass in phosphoric and sulfuric acid solutions. researchgate.netresearchgate.net Its inhibition efficiency increases with concentration, reaching up to 99.5% in 1.0 M H3PO4 at 10⁻³ M and 91.02% in 0.5 M H2SO4 at a low concentration of 10⁻⁵ M. researchgate.netresearchgate.net This protective action is attributed to the formation of a compact, passivating film on the brass surface. researchgate.netresearchgate.net
Similarly, 2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethanol (B145695) has been investigated as an eco-friendly corrosion inhibitor for carbon steel in chloride solutions. icm.edu.plicm.edu.pl Studies have shown that its inhibition efficiency increases with concentration, reaching up to 91.71%. icm.edu.plicm.edu.pl
The mechanism of inhibition involves the adsorption of these imidazole (B134444) derivatives onto the metal surface, a process that can be described by specific adsorption isotherms.
Adsorption Isotherms and Surface Interaction Studies
The adsorption behavior of this compound derivatives on metal surfaces is a key aspect of their corrosion inhibition properties. This process is often analyzed using adsorption isotherm models to understand the interaction between the inhibitor molecules and the metal. The Langmuir adsorption isotherm model has been found to be particularly applicable in many cases, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.netscirp.orgarabjchem.org
For instance, the adsorption of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate (IMDZ-B) on a brass surface in both phosphoric and sulfuric acid solutions has been shown to obey the Langmuir isotherm. researchgate.netresearchgate.net This indicates that the inhibitor molecules form a uniform layer on the metal, effectively blocking the active corrosion sites. The adsorption process for IMDZ-B has been identified as involving both physisorption (physical adsorption) and chemisorption (chemical adsorption), with the process being spontaneous and endothermic. researchgate.net
Surface analysis techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) provide visual and compositional evidence of the protective film formation. researchgate.netresearchgate.net In the presence of IMDZ-B, the brass surface shows a significant reduction in corrosion damage compared to the uninhibited surface. researchgate.net
| Inhibitor | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm |
| 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate (IMDZ-B) | Brass | 1.0 M H₃PO₄ | 99.5 | Langmuir |
| 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate (IMDZ-B) | Brass | 0.5 M H₂SO₄ | 91.02 | Langmuir |
| 2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethanol | Carbon Steel | Chloride Solution | 91.71 | Not specified |
Quantum Chemical Descriptors in Corrosion Inhibition
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an invaluable tool for elucidating the corrosion inhibition mechanism at a molecular level. scirp.orguobaghdad.edu.iqresearchgate.net These theoretical studies provide insights into the relationship between the molecular structure of the inhibitor and its protective efficacy.
For derivatives of this compound, DFT calculations have revealed that the imidazole group and surrounding atoms are the primary centers for interaction with the metal surface. researchgate.netresearchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment (μ) are calculated to predict the inhibitor's performance.
A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower E_LUMO value suggests a higher capacity to accept electrons from the metal. A small energy gap (ΔE = E_LUMO - E_HOMO) is generally associated with higher inhibition efficiency, as it implies easier polarization of the molecule and stronger adsorption onto the metal surface. icm.edu.pl
In the case of 2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethanol, a high ΔE value of 0.239 eV was calculated, supporting its effectiveness as a corrosion inhibitor for carbon steel. icm.edu.plicm.edu.pl Molecular dynamics simulations further complement these findings by visualizing the adsorption of inhibitor molecules on the metal surface, showing a strong and stable interaction. researchgate.netresearchgate.net
Probing Agents in Biological Systems (e.g., Hypoxia Imaging)
The nitroimidazole core of this compound is central to its application as a probing agent for hypoxic (low oxygen) regions in biological systems, particularly in tumors. scispace.comacs.org Hypoxia is a common feature of solid tumors and is associated with resistance to radiation therapy and chemotherapy. nih.gov Therefore, the ability to image hypoxic areas is crucial for cancer diagnosis and treatment planning.
The mechanism of action relies on the selective reduction of the nitro group under hypoxic conditions. scispace.comnih.gov In normally oxygenated tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion, which is then rapidly re-oxidized back to the parent compound in the presence of oxygen. scispace.com However, in the low-oxygen environment of hypoxic cells, this re-oxidation is inhibited, leading to further reduction of the nitro radical. The resulting reactive intermediates can then covalently bind to cellular macromolecules, effectively trapping the probe within the hypoxic cells. scispace.com
Derivatives of 2-nitroimidazole (B3424786), a class to which this compound belongs, have been extensively developed as radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging of tumor hypoxia. scispace.comopenmedscience.commdpi.com For example, [¹⁸F]-labeled 2-nitroimidazole derivatives have been synthesized and evaluated as potential PET radioligands for tumor imaging. nih.gov These agents have shown favorable biodistribution with significant tumor uptake. nih.gov
Furthermore, fluorescent probes based on the nitroimidazole scaffold have been developed for optical imaging of hypoxia. mdpi.com These probes exhibit fluorescence enhancement upon reduction in hypoxic conditions, allowing for the visualization of different oxygen levels in cancer cells. acs.org
Role in Catalysis and Reaction Chemistry
The imidazole ring system, a key feature of this compound, is known to participate in various catalytic processes. Imidazole and its derivatives can act as organocatalysts in a range of chemical transformations. researchgate.net The nitrogen atoms in the imidazole ring can function as both proton donors and acceptors, facilitating reactions that require acid-base catalysis.
While specific catalytic applications of this compound itself are not extensively documented in the provided search results, the broader family of imidazole derivatives is utilized in the synthesis of other complex molecules. For instance, they are used in one-pot multi-component reactions to prepare other imidazole derivatives. researchgate.net The reactivity of the imidazole core, including its susceptibility to alkylation and other modifications, makes it a valuable building block in synthetic organic chemistry. derpharmachemica.comacs.org The presence of the nitro group and the methyl group on the imidazole ring of this compound influences its electronic properties and reactivity, which can be exploited in designing specific catalytic systems or synthetic pathways.
Contributions to Fundamental Organic and Medicinal Chemistry
This compound and its isomers are important intermediates in the synthesis of a wide array of compounds with significant biological activities. humanjournals.comsmolecule.com In medicinal chemistry, the nitroimidazole scaffold is a well-established pharmacophore found in numerous antibacterial and antiprotozoal drugs. humanjournals.com The antimicrobial activity of these compounds is linked to the reductive activation of the nitro group within anaerobic microorganisms, leading to the generation of cytotoxic species that damage DNA and other critical cellular components. humanjournals.com
The synthesis of various derivatives of this compound is a topic of ongoing research. derpharmachemica.comhumanjournals.com For example, the alkylation of 2-methyl-5-nitro-1H-imidazole has been studied to achieve regioselective synthesis of N-alkylated products, which are valuable precursors for more complex molecules. derpharmachemica.com The reaction conditions, such as the choice of solvent and base, have been shown to significantly influence the yield and regioselectivity of the alkylation reaction. derpharmachemica.com
Furthermore, the structural framework of this compound serves as a foundation for developing novel compounds with potential therapeutic applications. Its derivatives have been synthesized and investigated for their potential as antimicrobial and even anticancer agents. The ability to modify the core structure at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a versatile platform for drug discovery.
Q & A
Q. What are the optimal synthetic routes for 5-methyl-2-nitro-1H-imidazole and its derivatives?
Methodological Answer: The synthesis of nitroimidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate was synthesized by reacting methyl bromoacetate with 4(5)-nitro-2-methylimidazole in DMF using potassium carbonate as a base . Key considerations include solvent selection (e.g., DMF for polar aprotic conditions), reaction temperature (room temperature to 80°C), and purification via slow evaporation of chloroform–carbon tetrachloride solutions to obtain single crystals for X-ray analysis .
Q. How can structural elucidation of this compound derivatives be performed?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Assign signals using and NMR to confirm substituent positions. For example, aryl protons in nitroimidazoles resonate at δ 7.4–8.8 ppm, while nitro groups deshield adjacent carbons to δ 140–150 ppm .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks (e.g., C–H⋯O/N interactions) and π-stacking distances (e.g., 4.66 Å centroid–centroid interactions in imidazole rings) . Anisotropic displacement parameters refine non-H atoms .
Q. What in vitro assays are suitable for evaluating the biological activity of nitroimidazole derivatives?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/protozoan strains .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
- Enzyme inhibition : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR, validated by kinase inhibition assays .
Advanced Research Questions
Q. How can crystallographic phase problems in nitroimidazole structures be addressed?
Methodological Answer: For large or twinned crystals, apply phase annealing in SHELX-90, which integrates negative quartet relations and simulated annealing to improve phase probabilities by up to 10-fold . Use SHELXE for experimental phasing in high-throughput pipelines, leveraging its robustness for macromolecular data . Refinement against high-resolution data (<1.0 Å) requires anisotropic displacement parameters and riding-atom approximations for H atoms .
Q. How do substituent positions (e.g., 4-nitro vs. 5-nitro) affect bioactivity in imidazole derivatives?
Methodological Answer:
- SAR Studies : Synthesize analogs with varying substituents (e.g., 2-methyl, 4-nitro) and compare bioactivity. For example, 5-nitro derivatives exhibit higher antimicrobial activity than 4-nitro isomers due to enhanced electrophilicity .
- Computational analysis : Use density functional theory (DFT) to calculate nitro group charge distribution and correlate with experimental IC values .
Q. What strategies resolve contradictions in bioactivity data for structurally similar nitroimidazoles?
Methodological Answer:
- Data triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) .
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish noise from true structure-activity trends .
- Crystallographic validation : Confirm active conformations via X-ray structures to rule out stereochemical misinterpretations .
Safety and Handling
Q. What safety protocols are critical for handling nitroimidazoles in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
